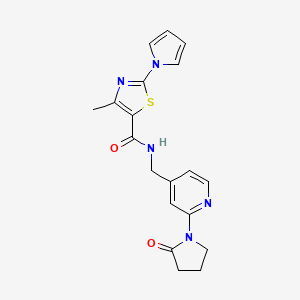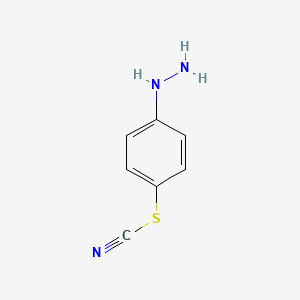
(4-硫氰酸苯基)肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Thiocyanatophenyl)hydrazine is an organic compound that features a thiocyanate group (-SCN) attached to a phenyl ring, which is further bonded to a hydrazine moiety (-NHNH2)
科学研究应用
(4-Thiocyanatophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
(4-Thiocyanatophenyl)hydrazine is a type of thiocyanate, a class of organic compounds commonly found in natural products that exhibit excellent antimicrobial activity .
Mode of Action
It’s known that the electrophilic thiocyanation is one of the most effective methods of introducing a -scn functional group to the parent organic molecule . This interaction with its targets could lead to changes in their function, potentially contributing to its antimicrobial activity.
Biochemical Pathways
Thiocyanates are known to exhibit versatile reactivity, leading to the formation of various sulfur-containing compounds such as thiols, sulfonyl chlorides, sulphides, trifluoromethyl (or difluoromethyl) sulphides, disulphides, phosphonothioates, and other sulphur-containing heterocycles . These transformations could affect various biochemical pathways and their downstream effects.
Result of Action
It’s known that thiocyanates, in general, have antimicrobial activity . This suggests that (4-Thiocyanatophenyl)hydrazine could potentially interfere with microbial growth or survival.
生化分析
Biochemical Properties
It is known that hydrazine derivatives can exhibit diverse biological activities . The electrophilic thiocyanation is one of the most effective methods of introducing a -SCN functional group to the parent organic molecule .
Cellular Effects
Hydrazine and its derivatives have been shown to cause various cellular effects, including fatty liver due to triglyceride accumulation, CNS disturbances, and tumours in various organs .
Molecular Mechanism
Hydrazine and its derivatives are known to react with a carbonyl to form a hydrazone . This reaction is spontaneous and highly exothermic, which means it releases a large amount of energy .
Temporal Effects in Laboratory Settings
It is known that hydrazine and its derivatives are remarkably stable despite having a large positive heat of formation .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of (4-Thiocyanatophenyl)hydrazine in animal models. It is known that hydrazine and its derivatives can cause various effects in animals, including liver necrosis and CNS disturbances .
Metabolic Pathways
Hydrazine and its derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
It is known that hydrazine and its derivatives can interact with various subcellular components .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Thiocyanatophenyl)hydrazine typically involves the thiocyanation of aniline derivatives. One common method includes the reaction of 4-aminophenylhydrazine with thiocyanate reagents such as potassium thiocyanate (KSCN) in the presence of an oxidizing agent like N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired thiocyanate product with good regioselectivity and high yield .
Industrial Production Methods: While specific industrial production methods for (4-Thiocyanatophenyl)hydrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production rates and maintain consistent product quality.
化学反应分析
Types of Reactions: (4-Thiocyanatophenyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Addition: The hydrazine moiety can participate in nucleophilic addition reactions with carbonyl compounds to form hydrazones.
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield thiols.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a base such as sodium acetate.
Substitution Reactions: Common reagents include alkyl halides or acyl chlorides under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Hydrazones: Formed from nucleophilic addition to carbonyl compounds.
Thiol Derivatives: Resulting from reduction of the thiocyanate group.
Sulfonyl Derivatives: Produced through oxidation reactions.
相似化合物的比较
(4-Thiocyanatophenyl)hydrazone: A related compound with similar reactivity and applications.
Thiosemicarbazones: Known for their anticancer and antimicrobial activities.
Thiazoles: Another class of sulfur-containing compounds with diverse biological activities.
Uniqueness: (4-Thiocyanatophenyl)hydrazine is unique due to the presence of both the thiocyanate and hydrazine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and form various derivatives makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
74411-22-6 |
|---|---|
分子式 |
C7H8ClN3S |
分子量 |
201.68 g/mol |
IUPAC 名称 |
(4-hydrazinylphenyl) thiocyanate;hydrochloride |
InChI |
InChI=1S/C7H7N3S.ClH/c8-5-11-7-3-1-6(10-9)2-4-7;/h1-4,10H,9H2;1H |
InChI 键 |
ASLOJLQJQGAAJC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN)SC#N |
规范 SMILES |
C1=CC(=CC=C1NN)SC#N.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


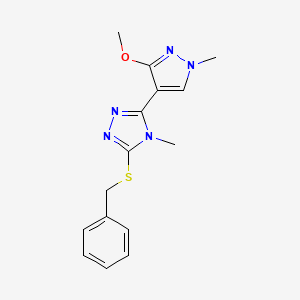


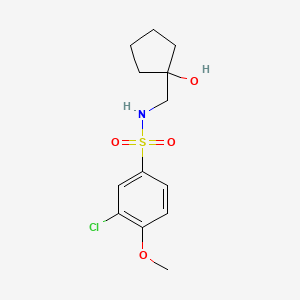
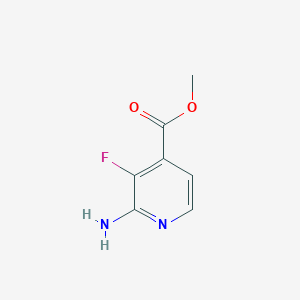
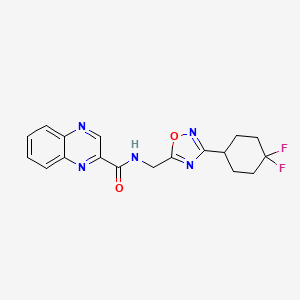
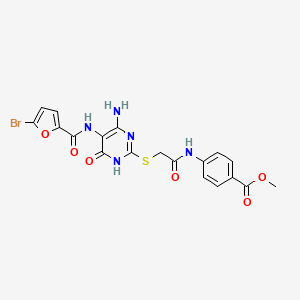
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)
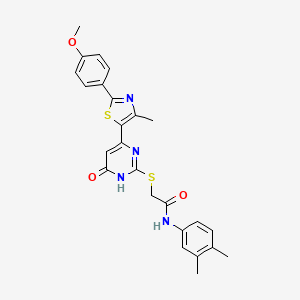
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine](/img/structure/B2487512.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2487513.png)
![N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2487517.png)
